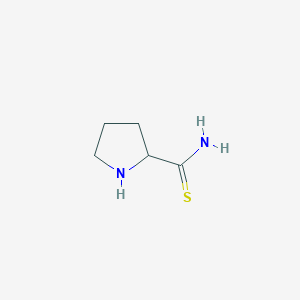

Pyrrolidine-2-carbothioamide

Description

Significance of the Pyrrolidine (B122466) Core in Medicinal Chemistry Research

The pyrrolidine ring is a fundamental scaffold in a vast number of biologically active molecules, both natural and synthetic. frontiersin.orgresearchgate.net Its prevalence in medicinal chemistry stems from several key attributes. The five-membered, saturated, and non-planar structure of the pyrrolidine ring provides a three-dimensional framework that allows for precise spatial orientation of substituents. nih.gov This is crucial for achieving specific interactions with biological targets like enzymes and receptors. nih.gov

The nitrogen atom within the ring imparts basicity and hydrophilicity, influencing the compound's solubility and ability to form hydrogen bonds, which are vital for molecular recognition in biological systems. tandfonline.combohrium.com Furthermore, the stereochemistry of the carbon atoms in the pyrrolidine ring can be controlled, leading to different stereoisomers with potentially distinct biological activities. nih.gov This structural versatility has led to the incorporation of the pyrrolidine core in a wide array of therapeutic agents, including those with anticancer, antidiabetic, antiviral, and anti-inflammatory properties. researchgate.nettandfonline.com

Importance of the Carbothioamide Moiety in Bioactive Compounds

The carbothioamide group, also known as a thioamide, is a functional group that has demonstrated significant biological relevance. It is considered a bioisostere of the more common amide group, meaning it has a similar size and shape but can offer improved properties such as enhanced metabolic stability and better resistance to enzymatic degradation. researchgate.net The sulfur atom in the carbothioamide moiety can participate in unique hydrogen bonding and coordination interactions with metal ions in biological systems, which is not possible with its oxygen counterpart in the amide group. researchgate.netresearchgate.net

This functional group is a key component in a variety of bioactive compounds, including those with antimicrobial, antifungal, and anticancer activities. ekb.egacs.org For instance, hydrazine (B178648) carbothioamides have been identified as important core structures in many bioactive compounds. ekb.eg Research has also highlighted the role of the carbothioamide moiety in the inhibition of enzymes like α-glucosidase. researchgate.net

Research Landscape of Pyrrolidine-2-carbothioamide and its Derivatives

The research surrounding this compound and its derivatives is multifaceted, exploring their synthesis, structural properties, and potential biological applications. The synthesis of these compounds often involves the reaction of a pyrrolidine derivative with an isothiocyanate. mdpi.com For example, 1-adamantyl isothiocyanate has been reacted with pyrrolidine to yield N-(1-adamantyl)pyrrolidine-1-carbothioamide. mdpi.com

A significant portion of the research focuses on creating libraries of pyrrolidine-carboxamide and carbothioamide derivatives to screen for various biological activities. acs.orgnih.gov These studies often involve modifying different parts of the molecule to understand structure-activity relationships (SAR), which dictate how the chemical structure influences the biological effect. frontiersin.org For instance, a series of 3-arylpyrrolidine-2-carboxamide derivatives were synthesized to study their effects as melanocortin-4 receptor ligands. nih.gov

Overview of Key Academic Research Directions for this compound

Current academic research on this compound and its derivatives is primarily directed towards exploring their therapeutic potential. Key areas of investigation include:

Anticancer Activity: Researchers are actively designing and synthesizing novel pyrrolidine-carboxamide and carbothioamide derivatives as potential anticancer agents. acs.orgnih.gov Studies have shown that some of these compounds can induce apoptosis (programmed cell death) in cancer cells and inhibit key enzymes involved in cancer progression, such as epidermal growth factor receptor (EGFR) and cyclin-dependent kinase 2 (CDK2). nih.gov

Antimicrobial and Antifungal Activity: The combination of the pyrrolidine ring and the carbothioamide moiety has shown promise in the development of new antimicrobial and antifungal agents. ekb.eg

Enzyme Inhibition: The ability of these compounds to inhibit specific enzymes is a major focus. For example, derivatives are being investigated as inhibitors of α-glucosidase for potential applications in managing diabetes. researchgate.net

Neurotransmission Modulation: The structural similarity of some pyrrolidine derivatives to neurotransmitters suggests their potential to interact with neurotransmitter systems, which could be relevant for neurological disorders. ontosight.ai

Structure

3D Structure

Properties

IUPAC Name |

pyrrolidine-2-carbothioamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2S/c6-5(8)4-2-1-3-7-4/h4,7H,1-3H2,(H2,6,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROSABALJPUTMMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(=S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Mechanisms of Pyrrolidine 2 Carbothioamide

Direct Synthetic Approaches to Pyrrolidine-2-carbothioamide

Direct synthetic methods are centered on the conversion of a carboxylic acid derivative at the 2-position of a pyrrolidine (B122466) ring into a carbothioamide group. These methods are often efficient due to the availability of proline and its derivatives as starting materials. nih.gov

The conversion of an amide to a thioamide, a process known as thionation, is the most direct route to this compound from its corresponding amide, Pyrrolidine-2-carboxamide (B126068). nih.gov This transformation is typically achieved using sulfur-transfer reagents.

Lawesson's reagent (LR) and phosphorus pentasulfide (P₄S₁₀) are the most common reagents for this purpose. nih.govunict.it The reaction mechanism for Lawesson's reagent involves its dissociation into a reactive dithiophosphine ylide. This species then undergoes a [2+2] cycloaddition with the carbonyl group of the amide, forming a four-membered oxathietane intermediate. Subsequent cycloreversion yields the desired thioamide and a phosphine oxide byproduct. unict.it Amides are generally more reactive towards thionation with Lawesson's reagent compared to ketones or esters. unict.it

Other reagents used for thionation include the PSCl₃/H₂O/Et₃N system, which can be employed under solventless microwave irradiation conditions. organic-chemistry.org

Table 1: Common Reagents for Thionation of Amides

| Reagent | Typical Conditions | Notes |

|---|---|---|

| Lawesson's Reagent | Toluene or Dioxane, reflux | Widely used, generally high yields. |

| Phosphorus Pentasulfide (P₄S₁₀) | Pyridine or other solvents, heat | A classical, potent thionating agent. organic-chemistry.org |

| PSCl₃/H₂O/Et₃N | Solvent-free, microwave irradiation | A rapid and convenient method. organic-chemistry.org |

Another direct approach to thioamides is the reaction of nitriles with a sulfur source. Aliphatic and aromatic nitriles can be converted to primary thioamides by reacting them with reagents like thioacetic acid or phosphorus pentasulfide. organic-chemistry.org Hydrogen sulfide gas, often in the presence of a base like triethylamine or an anion-exchange resin, can also be used. researchgate.netresearchgate.net A process for preparing thioamides from nitriles using an aqueous solution of a sulfide has also been developed. google.com Therefore, Pyrrolidine-2-carbonitrile could serve as a direct precursor to this compound.

The application of general thioamide syntheses to pyrrolidine precursors provides a direct route to the target compound. The most common precursor is Pyrrolidine-2-carboxamide (also known as prolinamide). nih.gov

The thionation of Pyrrolidine-2-carboxamide with Lawesson's reagent or P₄S₁₀ in an appropriate solvent like toluene or pyridine would directly yield this compound. Similarly, starting from Pyrrolidine-2-carbonitrile, reaction with hydrogen sulfide or sodium hydrosulfide hydrate would furnish the desired product. researchgate.net

The Kindler thioamide synthesis offers another pathway, involving a three-component reaction between an aldehyde, an amine, and elemental sulfur. organic-chemistry.orgorganic-chemistry.org A variation of this, the Willgerodt–Kindler reaction, can be used to prepare aryl thioamides and has been adapted for cyclic secondary amines like pyrrolidine under solvent-free conditions. nih.gov

Multi-Step Synthetic Strategies for this compound Derivatives

Multi-step strategies involve the construction of the pyrrolidine ring system from acyclic precursors, followed by the introduction or formation of the carbothioamide functional group. These methods offer greater flexibility for creating a wide range of substituted derivatives.

The synthesis of the pyrrolidine ring often begins with acyclic starting materials that contain the necessary atoms and functional groups for cyclization. Proline and 4-hydroxyproline are common chiral starting points for the synthesis of more complex pyrrolidine-containing molecules. nih.govmdpi.com For a de novo synthesis, precursors are typically linear molecules that can be induced to form the five-membered ring.

Functionalization often involves creating precursors such as 1,4-amino alcohols, which can be cyclized under acidic or basic conditions. mdpi.com Another common strategy is the reductive amination of 1,4-dicarbonyl compounds with ammonia or a primary amine. mdpi.com These methods generate a pyrrolidine ring that can then be functionalized at the 2-position to introduce the carbothioamide group or a precursor to it, such as a nitrile or an amide.

Several types of cyclization reactions are employed to construct the pyrrolidine scaffold. chempedia.info

1,3-Dipolar Cycloaddition: This is a powerful method for constructing five-membered heterocycles. nih.gov The reaction occurs between a 1,3-dipole, such as an azomethine ylide, and a dipolarophile, typically an alkene. nih.govtandfonline.com Azomethine ylides can be generated in situ from the reaction of an aldehyde and an amino acid ester, which then react with an alkene to form the pyrrolidine ring with a high degree of stereocontrol. tandfonline.comrsc.org

Intramolecular Cyclization: These reactions involve a ring-closing step of a linear precursor. An example is the intramolecular aza-Michael reaction, where an amine attacks an α,β-unsaturated ester or ketone within the same molecule to form the pyrrolidine ring. whiterose.ac.uk Another approach is the cyclization of an amino alcohol, often derived from the reduction of an amino acid. mdpi.com

Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single operation to form a product that contains portions of all the starting materials. tandfonline.comresearchgate.net Various MCRs have been developed for the synthesis of highly substituted pyrrolidines, often proceeding through the in-situ formation of an azomethine ylide intermediate followed by a cycloaddition. tandfonline.com

Table 2: Key Cyclization Strategies for Pyrrolidine Ring Synthesis

| Reaction Type | Precursors | Key Features |

|---|---|---|

| 1,3-Dipolar Cycloaddition | Aldehydes, Amino Acids, Alkenes | High stereoselectivity, versatile for substitution patterns. nih.gov |

| Intramolecular Aza-Michael | Amino-alkenes with electron-withdrawing group | Forms C-N bond via conjugate addition. whiterose.ac.uk |

| Reductive Amination | 1,4-Dicarbonyl compounds, Amines | Classic method for forming saturated heterocycles. mdpi.com |

| Multicomponent Reactions | Aldehydes, Amines, Dipolarophiles | High atom economy and step efficiency. researchgate.net |

Once the substituted pyrrolidine ring with a suitable functional group at the C2 position (e.g., carboxylic acid, ester, nitrile) is formed, it can be converted to the carbothioamide as described in Section 2.1.

Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry emphasizes the use of environmentally benign methods. Several green approaches have been developed for the synthesis of both thioamides and pyrrolidines, which are applicable to the production of this compound.

For the thioamide formation step, a highly efficient green protocol involves the reaction of aldehydes, secondary amines, and elemental sulfur in a deep eutectic solvent (DES) like choline (B1196258) chloride-urea. rsc.orgresearchgate.net This method avoids toxic organic solvents and additional catalysts, and the DES can often be recycled. rsc.orgresearchgate.net Water has also been utilized as a green solvent for the synthesis of thioamides, mediating the reaction without the need for added energy or catalysts. organic-chemistry.orgorganic-chemistry.org Microwave-assisted synthesis, often under solvent-free conditions, has also been shown to accelerate thioamide formation significantly. organic-chemistry.org

For the construction of the pyrrolidine ring, green methods include the use of ultrasound irradiation and microwave heating to promote multicomponent reactions, reducing reaction times and often improving yields. tandfonline.com The use of water as a solvent and recyclable organocatalysts, such as proline-derived squaramides, for asymmetric reactions also aligns with the principles of green chemistry. researchgate.net Supported heteropolyacids have been used as eco-friendly catalysts for cyclization reactions. mdpi.com

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates and improving yields. While specific literature detailing the microwave-assisted synthesis of this compound is limited, the general principles of microwave chemistry can be applied to the thionation of prolinamides. Microwave irradiation can potentially reduce the reaction times and improve the efficiency of the thionation step with Lawesson's reagent, which is a common method for synthesizing thioamides from their corresponding amides mdpi.com.

Solvent-Free Reaction Conditions

Solvent-free, or solid-state, reactions are a cornerstone of green chemistry, minimizing the use of hazardous organic solvents. The synthesis of thioamides, including potentially this compound, can be achieved under solvent-free conditions. This typically involves the grinding or mixing of the amide precursor with a thionating agent like Lawesson's reagent in the absence of a solvent. While specific examples for this compound are not extensively documented, this methodology is a viable and environmentally friendly alternative to traditional solution-phase synthesis.

Catalytic Green Synthesis Methods

The development of catalytic green synthesis methods aims to replace stoichiometric reagents with catalytic alternatives, thereby reducing waste and improving atom economy. In the context of thioamide synthesis, research is ongoing to find catalytic methods for the direct conversion of amides to thioamides. While a specific catalytic green synthesis for this compound is not yet well-established, the broader field of thioamide synthesis is actively exploring such avenues.

Mechanochemical Synthesis Techniques for this compound Analogues

Mechanochemistry, the use of mechanical force to induce chemical reactions, offers a solvent-free and often more efficient synthetic route. This technique has been successfully applied to the synthesis of various thioamides and thiolactams. For instance, the thionation of lactams, which are cyclic amides, to their corresponding thiolactams has been achieved through mechanochemical methods using Lawesson's reagent. This suggests that the synthesis of this compound and its analogues could be feasible using this solvent-free and efficient technique.

Cascade and Multicomponent Reactions for Pyrrolidine-Carbothioamide Scaffold Construction

Cascade and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow the formation of complex molecules in a single step from multiple starting materials. While specific cascade or multicomponent reactions for the direct construction of the this compound scaffold are not widely reported, the synthesis of thioamides, in general, has been approached using MCRs. For example, the Willgerodt-Kindler reaction is a classic method for preparing arylalkyl thioamides from a ketone, sulfur, and an amine chemrxiv.org. More modern approaches involve the coupling of nitroalkanes with amines in the presence of elemental sulfur and a base to form thioamides, a method that has been successfully applied to the synthesis of thiopeptides nih.gov. These strategies could potentially be adapted for the synthesis of this compound.

Proposed Reaction Mechanisms and Intermediates in this compound Synthesis

The primary method for synthesizing this compound involves the thionation of a prolinamide precursor using Lawesson's reagent. The mechanism of this reaction is well-studied. It is generally accepted that the reaction proceeds through a four-membered ring intermediate. The oxygen of the amide carbonyl group attacks one of the phosphorus atoms of Lawesson's reagent, followed by a cyclization and subsequent fragmentation to yield the thioamide and a phosphorus-oxygen byproduct.

In an alternative approach to thioamide synthesis that could be applicable to this compound, primary nitroalkanes can be converted to thioacylating species. It is proposed that under basic conditions with elemental sulfur, a thioacyl intermediate is formed, which then reacts with an amine to yield the final thioamide product researchgate.net.

The mechanism for the organocatalyzed aldol reaction, where prolinamides and prolinethioamides are used as catalysts, is believed to be similar to that of proline catalysis. It involves the formation of an enamine/iminium intermediate with the ketone, and the thioamide functionality is thought to play a similar role to the carboxylic acid group in proline by activating the aldehyde electrophile through hydrogen bonding mdpi.com.

Asymmetric Synthesis of this compound Stereoisomers

The asymmetric synthesis of this compound stereoisomers is most commonly achieved by starting with an enantiomerically pure precursor, such as L-proline or D-proline. The synthesis of various L-proline derived thioamides has been reported, where the stereochemistry of the final product is dictated by the starting amino acid mdpi.comresearchgate.net.

The synthesis typically involves the N-protection of the proline, followed by coupling with an amine to form the corresponding prolinamide. The subsequent thionation step with Lawesson's reagent generally proceeds without affecting the stereocenter at the 2-position of the pyrrolidine ring, thus preserving the enantiomeric purity of the final this compound mdpi.com. This approach allows for the selective synthesis of either the (S)- or (R)-enantiomer of this compound.

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| N-protected-L-proline | 1. Amine coupling; 2. Lawesson's reagent | L-proline derived thioamide | Not specified | mdpi.com |

| L-proline | 1. N-protection; 2. Amine coupling; 3. Lawesson's reagent | L-proline derived thioamide | Not specified | researchgate.net |

| Primary nitroalkanes | Amine, Elemental Sulfur, Base | Thioamide | Good yields | nih.gov |

Structural Derivatization and Analogue Development of Pyrrolidine 2 Carbothioamide

N-Substituted Pyrrolidine-2-carbothioamide Derivatives

Substitution at the nitrogen atom of the pyrrolidine (B122466) ring is a primary strategy for derivatization. This position is a key point for modification due to the nucleophilicity of the secondary amine, allowing for the introduction of a wide array of functional groups. nih.gov Research has shown that N-substituents can significantly influence the biological profile of pyrrolidine-based compounds.

The synthesis of N-substituted derivatives often begins with a protected pyrrolidine precursor, such as N-Boc-proline, which can be coupled with various amines. nih.gov Another common route involves the direct N-substitution of pyrrolidine-2-carboxylic acid using reagents like benzyl (B1604629) chloride or tosyl chloride in basic conditions. nih.gov For instance, N-substitution of pyrrolidine-2-carboxylic acid followed by esterification and a Grignard reaction has been used to produce N-substituted-2-acetylpyrrolidines. nih.gov

Studies on related N-substituted pyrrolidine carboxamides have provided valuable insights into structure-activity relationships (SAR). For example, a series of pyrrolidine aryl carboxamide derivatives were synthesized as analogues of the anticancer agent OSU-2S, revealing that the nature of the amide and the length of the linker were critical for their activity. nih.gov Similarly, the introduction of adamantyl groups at the N-position has been explored. N-(1-adamantyl)carbothioamide derivatives have been synthesized by reacting 1-adamantyl isothiocyanate with cyclic secondary amines like pyrrolidine. nih.gov

Table 1: Examples of N-Substituted Pyrrolidine Analogues and Their Reported Activities This table presents data on analogues to illustrate the impact of N-substitution.

| Compound/Derivative Class | N-Substituent | Synthesis Precursor | Investigated Activity | Reference |

|---|---|---|---|---|

| N-(benzyl)-2-acetylpyrrolidine | Benzyl | L-proline | α-glucosidase inhibition | nih.gov |

| N-(tosyl)-2-acetylpyrrolidine | Tosyl | L-proline | α-glucosidase inhibition | nih.gov |

| Pyrrolidine Carboxamides | Various Aryl groups | Pyrrolidine | Anticancer (HCC) | nih.gov |

| N-(1-adamantyl)carbothioamides | 1-Adamantyl | Pyrrolidine | Antimicrobial | nih.gov |

Pyrrolidine Ring Substitutions and Modifications (e.g., at C3, C4, C5)

Modifications to the carbon framework of the pyrrolidine ring at the C3, C4, and C5 positions offer another avenue for creating structural diversity. Substituents at these positions can influence the ring's conformation, a phenomenon known as "pseudorotation," and thereby affect how the molecule binds to its biological target. nih.gov For example, substituents at the C4 position of proline can significantly affect the puckering of the ring. nih.gov

Structure-activity relationship studies have highlighted the importance of these substitutions. In a series of pyrrolidine-2,5-dione derivatives, the nature of the substituent at the C3 position strongly affected their anticonvulsant activity. nih.gov Similarly, for a class of pyrrolidine sulfonamides, fluorophenyl substituents at the C3 position and various heteroaromatic substituents at the C4 position were shown to modulate biological activity. nih.gov The development of pyrrolidine pentamine derivatives as inhibitors of aminoglycoside 6'-N-acetyltransferase type Ib showed that modifications at the R3, R4, and R5 positions had varied effects, indicating potential for further optimization. nih.gov These findings underscore the sensitivity of the molecule's activity to the substitution pattern on the pyrrolidine core.

Heterocyclic Fused Pyrrolidine-Carbothioamide Systems

Fusing the pyrrolidine ring with other heterocyclic systems creates rigid, polycyclic structures with distinct three-dimensional shapes, which can lead to novel biological activities. This strategy has been used to develop a wide range of compounds, including analogues of natural products and other bioactive molecules.

One common method for synthesizing such systems is the 1,3-dipolar cycloaddition reaction. nih.gov This reaction can be used to generate heterocyclic N-ylides in situ, which then react with dipolarophiles to form fused ring systems like pyrrolopyrazines, pyrrolopyrimidines, and indolizines. nih.gov For example, a series of novel highly functionalized benzoylaminocarbothioyl pyrrolidines were prepared via the 1,3-dipolar cycloaddition of azomethine ylides. researchgate.net Other synthetic strategies include carbene-catalyzed cascade reactions to produce pyrrolidine-fused β-lactones and high-pressure-mediated cascade reactions to create steroidal D-ring-fused pyrrolidines. nih.govresearchgate.net

Table 2: Examples of Synthesized Heterocyclic Fused Pyrrolidine Systems

| Fused System | Synthetic Method | Key Reactants | Resulting Scaffold | Reference |

|---|---|---|---|---|

| Pyrrolopyrimidines | 1,3-Dipolar cycloaddition | Heterocyclic ylides, ethyl propiolate | Pyrrolo[1,2-a]pyrimidine | nih.gov |

| Pyrrolopyrazines | 1,3-Dipolar cycloaddition | Heterocyclic ylides, ethyl propiolate | Pyrrolo[1,2-a]pyrazine | nih.gov |

| Pyrrolidine-fused β-lactones | Carbene-catalyzed cascade reaction | Enals, amino-alkenes | Nitrogen-containing bicyclic β-lactone | nih.gov |

| Steroidal D-ring-fused pyrrolidines | High-pressure cascade cycloaddition | Steroidal enol ether, nitroalkenes | Steroidal azonites (pyrrolidine precursors) | researchgate.net |

| Octahydropyrrolo[3,4-c]pyrroles | 1,3-Dipolar cycloaddition | Azomethine ylides | Fused N-benzoylthiourea derivatives | researchgate.net |

Development of Carbothioamide-containing Pyrrolidine Analogues

The development of analogues involves modifying the core structure of this compound to explore related chemical spaces. This can include altering the functional group (e.g., carbothioamide to carboxamide), changing the ring size, or modifying the degree of saturation within the pyrrolidine ring.

A significant area of research has been on pyrrolidine-2-carboxamide (B126068) derivatives, which are direct analogues where the sulfur atom of the carbothioamide is replaced by an oxygen atom. These compounds have been investigated extensively, for example, as inhibitors of the enzyme 11β-HSD1. nih.govresearchgate.net The conversion of the thioamide to an amide can alter properties such as hydrogen bonding capacity, polarity, and metabolic stability.

Another class of analogues is the pyrrolidin-2-one derivatives. rdd.edu.iq These compounds, which feature a carbonyl group at the C2 position, can be synthesized through the lactamization of γ-aminobutyric acid precursors or by the reaction of γ-butyrolactone (GBL) with amines. rdd.edu.iqresearchgate.net Furthermore, pyrazoline derivatives incorporating a carbothioamide moiety have been designed and synthesized through the cyclization of chalcones with thiosemicarbazide, demonstrating another approach to creating analogues by incorporating the key functional group into a different heterocyclic system. nih.gov The development of pyrrolidine-containing sphingomimetics, where the pyrrolidine ring introduces a conformational constraint, represents a more complex analogue design based on natural product structures. rsc.org

Impact of Stereochemistry on Derivative Structure and Reactivity

Stereochemistry plays a critical role in the biological activity of pyrrolidine derivatives, as the spatial arrangement of substituents dictates the molecule's shape and its ability to interact with chiral biological macromolecules like enzymes and receptors. nih.gov The pyrrolidine ring contains multiple stereogenic centers, and the specific configuration (R or S) at these centers can lead to significant differences in activity.

Research on pyrrolidine carboxamide inhibitors of the enzyme InhA from Mycobacterium tuberculosis revealed that only one enantiomer of the racemic mixture was active, highlighting the stereo-specific nature of the drug-target interaction. nih.gov The synthesis of these derivatives, therefore, often requires stereoselective methods to produce the desired isomer with high purity. mdpi.comnih.gov

Methods for achieving stereocontrol include using chiral starting materials, such as L-proline, or employing stereoselective reactions. nih.gov For example, a highly diastereoselective Pd(II)-catalyzed aerobic oxidative cyclization has been developed to synthesize cis-2,5-disubstituted pyrrolidines. nih.gov This reaction uses a chiral sulfinamide auxiliary to control the stereochemical outcome. The presence of certain atoms, like fluorine, can also significantly influence the stereochemical behavior and conformational stability of the pyrrolidine ring. beilstein-journals.org The synthesis of spirooxindole pyrrolidine scaffolds has also been achieved in a fully controlled regio- and stereo-selective manner through three-component 1,3-dipolar cycloaddition reactions. semanticscholar.org These examples demonstrate that controlling the stereochemistry is a fundamental aspect of designing and synthesizing potent and selective this compound derivatives.

Advanced Spectroscopic and Spectrometric Characterization Techniques in Pyrrolidine 2 Carbothioamide Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of Pyrrolidine-2-carbothioamide in solution. Both ¹H and ¹³C NMR provide unique insights into the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays characteristic signals for the protons of the pyrrolidine (B122466) ring and the thioamide group. The chemical shifts (δ) are influenced by the electron density around the protons and their spatial relationship with neighboring atoms. For the parent pyrrolidine, protons typically appear at approximately 1.76 ppm and 2.89 ppm spectrabase.com. In derivatives, the protons on the carbon adjacent to the nitrogen (C5) are typically shifted downfield due to the electron-withdrawing effect of the nitrogen atom. Similarly, the proton on the chiral carbon (C2) is influenced by the carbothioamide group. The NH₂ protons of the thioamide group are expected to appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbonyl carbon (C=S) of the thioamide group is a key diagnostic signal, typically appearing significantly downfield in the range of 199-209 ppm rsc.org. The carbons of the pyrrolidine ring will have distinct chemical shifts. For the unsubstituted pyrrolidine ring, signals are observed around 25.7 ppm and 47.1 ppm spectrabase.com. In this compound, the C2 carbon, being attached to the carbothioamide group, will be shifted downfield. The other ring carbons (C3, C4, and C5) will also exhibit characteristic shifts based on their position relative to the nitrogen atom and the C2 substituent mdpi.comchemicalbook.com. The presence of rotational isomers around the C-N amide bond can sometimes lead to the observation of doubled signals for some carbons in the ¹³C NMR spectrum mdpi.com.

Interactive Data Table: Representative NMR Chemical Shifts for Pyrrolidine Derivatives

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| C2-H | ~4.1 | ~60-64 |

| C3-H₂ | ~2.0-2.3 | ~29-32 |

| C4-H₂ | ~2.0-2.3 | ~23-26 |

| C5-H₂ | ~3.3-3.4 | ~47-49 |

| C=S | - | ~200 |

| NH₂ | Variable | - |

Note: These are approximate values and can vary based on solvent, concentration, and specific derivatization.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the chemical bonds within the molecule.

Key vibrational bands for this compound include:

N-H Stretching: The thioamide NH₂ group typically shows symmetric and asymmetric stretching vibrations in the region of 3400-3100 cm⁻¹ cdnsciencepub.com. These bands can be broad due to hydrogen bonding.

C-H Stretching: The stretching vibrations of the C-H bonds in the pyrrolidine ring are observed in the 3000-2850 cm⁻¹ range mdpi.com.

Thioamide I Band (C=S stretch): This band, which has a significant contribution from the C=S stretching vibration, is typically found in the 1250-1020 cm⁻¹ region. The exact position can be influenced by coupling with other vibrations.

Thioamide II Band (N-H bend and C-N stretch): This band, arising from a mix of N-H bending and C-N stretching, appears around 1550-1480 cm⁻¹ mdpi.com.

Thioamide III Band (C-N stretch): This vibration is typically observed between 1400 cm⁻¹ and 950 cm⁻¹.

C-S Stretching: A band with significant C-S single bond character is expected in the 850-600 cm⁻¹ region actachemscand.org.

The positions and intensities of these bands provide a characteristic fingerprint for this compound and can be used to confirm its synthesis and purity oup.comoup.com.

Interactive Data Table: Characteristic FT-IR Absorption Bands for Thioamides

| Vibrational Mode | Approximate Frequency (cm⁻¹) |

| N-H Stretch | 3400-3100 |

| C-H Stretch | 3000-2850 |

| Thioamide II Band | 1550-1480 |

| Thioamide I Band | 1250-1020 |

| Thioamide III Band | 1400-950 |

| C-S Stretch | 850-600 |

Mass Spectrometry (MS) and Hyphenated Techniques (GC-MS, LC-MS)

Mass spectrometry (MS) is an essential technique for determining the molecular weight and elemental composition of this compound. In MS, the compound is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for proline derivatives involve the loss of small neutral molecules or cleavage of the pyrrolidine ring nih.govacs.org. For this compound, characteristic fragments would likely arise from the loss of the thioamide group or parts of the pyrrolidine ring.

Hyphenated techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are used to separate the compound from a mixture before mass analysis creative-proteomics.comnih.gov. This is particularly useful for analyzing reaction mixtures and assessing the purity of the final product. LC-MS is often preferred for less volatile or thermally sensitive compounds like this compound and its derivatives biorxiv.org.

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, which in turn reveals the precise positions of the atoms.

For this compound, a crystal structure analysis would provide detailed information on:

Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule.

Conformation: The puckering of the pyrrolidine ring and the orientation of the carbothioamide substituent.

Intermolecular interactions: The presence of hydrogen bonds (e.g., between the thioamide NH₂ and the sulfur atom of a neighboring molecule) and other non-covalent interactions that dictate the packing of the molecules in the crystal lattice iucr.org.

Interactive Data Table: Representative Crystallographic Data for a Proline Thioamide Derivative

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 6.6413 |

| b (Å) | 11.5686 |

| c (Å) | 16.766 |

| V (ų) | 1288.2 |

| Z | 4 |

Data for (-)-N-(tert-Butoxycarbonyl)-L-proline-2-thioamide iucr.org

Computational Chemistry and Theoretical Investigations of Pyrrolidine 2 Carbothioamide

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of Pyrrolidine-2-carbothioamide, docking simulations are instrumental in identifying potential biological targets and elucidating the specific interactions that govern the binding process. These simulations can predict the binding affinity and pose of the molecule within the active site of a protein, offering a rational basis for its observed biological activity or for predicting new therapeutic applications.

Research on derivatives of this compound, such as L-prolinamides, has utilized quantum mechanics calculations to model their interaction with substrates. nih.gov These studies have revealed the critical role of hydrogen bonds in the catalytic activity of these molecules. nih.gov For instance, the amide N-H and other functional groups can form hydrogen bonds with the substrate, which lowers the activation energy of the reaction and dictates the stereoselectivity. nih.gov These findings suggest that the thioamide group of this compound could similarly participate in crucial hydrogen bonding interactions within a protein's active site.

A hypothetical molecular docking study of this compound into a target protein might involve the following steps:

Preparation of the Ligand and Receptor: The three-dimensional structure of this compound would be generated and optimized. The target protein structure would be obtained from a repository like the Protein Data Bank (PDB), and prepared by adding hydrogen atoms, assigning charges, and defining the binding site.

Docking Simulation: Using software like AutoDock or Glide, the ligand would be docked into the defined binding pocket of the receptor. The program would explore various conformations and orientations of the ligand, scoring them based on a defined scoring function that estimates the binding affinity.

Analysis of Results: The resulting docked poses would be analyzed to identify the most favorable binding mode. This analysis would focus on intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between this compound and the amino acid residues of the target protein.

The insights gained from such simulations are pivotal for understanding the mechanism of action and for the rational design of more potent and selective derivatives.

| Interaction Type | Potential Interacting Groups on this compound | Potential Interacting Amino Acid Residues |

| Hydrogen Bond Donor | N-H of the pyrrolidine (B122466) ring, N-H of the thioamide | Aspartic Acid, Glutamic Acid, Serine, Threonine |

| Hydrogen Bond Acceptor | S of the thioamide | Serine, Threonine, Tyrosine, Asparagine, Glutamine |

| Hydrophobic Interactions | Pyrrolidine ring | Alanine, Valine, Leucine, Isoleucine, Phenylalanine |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing researchers to observe the time-dependent behavior of molecules and their interactions. For this compound, MD simulations can be used to study the stability of its complex with a target protein, the conformational changes that occur upon binding, and the role of solvent molecules in the interaction.

Starting from a docked complex obtained from molecular docking, an MD simulation would involve solving Newton's equations of motion for the atoms in the system. This would generate a trajectory of the complex over time, typically on the nanosecond to microsecond timescale. Analysis of this trajectory can reveal:

Binding Stability: The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms can be monitored to assess the stability of the binding pose over time.

Key Interactions: The persistence of hydrogen bonds and other key interactions identified in docking can be evaluated throughout the simulation.

Conformational Changes: The simulation can reveal how the binding of this compound might induce conformational changes in the target protein, or how the ligand itself adapts its conformation to fit the binding site.

Computational studies on related prolinamide-based organocatalysts have highlighted the importance of conformational flexibility and the dynamic nature of non-covalent interactions in determining catalytic efficiency and stereoselectivity. researchgate.net These principles are directly applicable to understanding the behavior of this compound in a biological context through MD simulations.

In Silico Studies for Structure-Activity Relationship (SAR) Elucidation

In silico studies for Structure-Activity Relationship (SAR) elucidation aim to correlate the chemical structure of a series of compounds with their biological activity using computational methods. For this compound, SAR studies can help to identify the key structural features responsible for its activity and to predict the activity of new, unsynthesized derivatives.

Computational investigations into proline derivatives have demonstrated that even subtle structural modifications can significantly impact their stereoselectivity in catalytic reactions. researchgate.net For example, the puckering of the pyrrolidine ring and the nature of substituents can influence the transition state geometries and, consequently, the enantiomeric excess of the product. researchgate.net Density Functional Theory (DFT) calculations have been employed to predict the catalytic efficiencies of L-proline derivatives, with results showing good agreement with experimental data. researchgate.net

A typical in silico SAR study for this compound derivatives would involve:

Dataset Collection: A dataset of this compound analogues with their corresponding biological activities would be compiled.

Descriptor Calculation: A wide range of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) would be calculated for each molecule in the dataset.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a QSAR model that correlates the calculated descriptors with the observed biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously validated using internal and external validation techniques.

Preclinical Pharmacological Investigations and Biological Mechanisms of Pyrrolidine 2 Carbothioamide Derivatives

Antimicrobial Research

The antimicrobial potential of pyrrolidine (B122466) derivatives has been evaluated against various bacteria, fungi, and mycobacteria. These studies explore the structure-activity relationships that govern their efficacy and mechanisms of action.

Antibacterial Activity Studies

Derivatives of the pyrrolidine scaffold have demonstrated notable activity against both Gram-positive and Gram-negative bacteria.

Against Staphylococcus aureus and Bacillus subtilis : Pyrrolidine-2,3-dione scaffolds have shown effectiveness against S. aureus planktonic and biofilm phenotypes. researchgate.netnih.gov One potent derivative, a trans-cyclohexyl dimer, displayed significant antimicrobial activity with single-digit Minimum Inhibitory Concentration (MIC) values against Methicillin-sensitive Staphylococcus aureus (MSSA) strains and a Minimum Biofilm Eradication Concentration (MBEC) of 16 μg/mL. researchgate.net Another study found that an azo derivative of pyrrolidine-2,5-dione exhibited moderate activity against S. aureus with a MIC value between 16–64 µg/mL. scispace.com In contrast, the 2-hydroxypyrrolidine derivative 1-(quinolin-3-yl) pyrrolidin-2-ol (P7) showed its least potent activity against Bacillus subtilis, with a relative inhibitory zone of 12.5% and a measured zone of 16 ± 0.29 mm. symbiosisonlinepublishing.com

Against Pseudomonas aeruginosa and Escherichia coli : Pyrrolidine derivatives have also been investigated for activity against Gram-negative bacteria. Certain pyrrolidine-2,3-diones have been reported to inhibit PBP3 in P. aeruginosa, a key penicillin-binding protein. nih.gov The 2-hydroxypyrrolidine derivative P7 was found to be highly effective against Escherichia coli, producing a maximum zone of inhibition of 28 ± 0.14 mm. symbiosisonlinepublishing.com Other synthesized pyrrolidine-2-one derivatives have also been evaluated for their biological activity against E. coli. researchgate.net

Antifungal Activity Studies

The antifungal properties of pyrrolidine derivatives have been tested against common fungal pathogens, with some compounds showing significant inhibitory effects.

Against Aspergillus niger : Metal complexes of (Z)-2-(pyrrolidin-2-ylidene)hydrazinecarbothioamide have demonstrated significant antifungal activities. nih.govresearchgate.net Research showed that while the ligand itself exhibits no antifungal properties, its metal complexes, particularly with copper (CuL2Cl2), are active against A. niger. nih.gov

Against Candida albicans : The same metal complexes of (Z)-2-(pyrrolidin-2-ylidene)hydrazinecarbothioamide also show good activity against C. albicans. nih.govresearchgate.net The copper complex was again noted for its high activity, which may be related to its stability. nih.gov Additionally, certain 2,3-pyrrolidinedione derivatives have been identified as promising for their antibiofilm activity against C. albicans, with one compound showing efficacy comparable to the standard antiseptic chlorhexidine. unimi.it A pyrazolone-carbothioamide derivative, compound A7, exhibited potent in vitro antifungal activity against the related species Candida glabrata with a MIC of 0.00012 μg/mL. nih.gov

Anti-mycobacterial Investigations

Research into related heterocyclic structures has identified promising candidates for anti-mycobacterial agents. A series of pyrrole-2-carboxamides were designed as inhibitors of the essential mycobacterial membrane protein Large 3 (MmpL3). nih.govnih.gov Many of these compounds displayed potent activity against drug-resistant tuberculosis, with MIC values below 0.016 μg/mL and low cytotoxicity. nih.govnih.gov Another study synthesized 2,5-disubstituted-1,3,4-oxadiazole derivatives and tested them against Mycobacterium smegmatis and Mycobacterium tuberculosis. msptm.org Compound 5d from this series was the most active against M. smegmatis, with a MIC value of 25 µM. msptm.org

Anticancer and Antiproliferative Mechanisms

Pyrrolidine-carboxamide derivatives have emerged as a significant area of interest in oncology research due to their ability to interfere with key pathways that control cancer cell growth and survival.

Kinase Inhibition Studies

A key mechanism of action for the anticancer effects of these derivatives is the inhibition of protein kinases, which are crucial for cell signaling and proliferation.

EGFR and CDK2 Inhibition : A novel series of pyrrolidine-carboxamide derivatives was specifically developed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2). nih.gov Several compounds from this series (7e, 7g, 7k, 7n, and 7o) demonstrated potent inhibitory activity against both kinases. nih.gov Their EGFR inhibition was comparable to the reference drug erlotinib, while their CDK2 inhibition was highly efficient compared to the reference dinaciclib. nih.gov

BRAFV600E and Met Kinase Inhibition : While the investigation of dual EGFR and BRAFV600E inhibitors is an active area of cancer research, the specific pyrrolidine-carboxamide derivatives studied for EGFR/CDK2 inhibition were not reported to be evaluated against BRAFV600E or Met Kinase. researchgate.net Research on other scaffolds, such as purine and pteridine-based derivatives, has targeted BRAFV600E. researchgate.net

Apoptosis Induction Pathways

Beyond kinase inhibition, pyrrolidine derivatives can induce programmed cell death, or apoptosis, in cancer cells through the modulation of key regulatory proteins.

Caspase Activation : The execution of apoptosis is mediated by a family of proteases called caspases. Studies have shown that certain pyrrolidine-carboxamide derivatives (compounds 15 and 19) increase the levels of initiator caspases 8 and 9. researchgate.net The most active antiproliferative compounds, including 7g, were found to be capable of triggering apoptosis. nih.gov Furthermore, research on highly functionalized spiropyrrolidine hybrids confirmed that their anticancer activity occurs via a caspase-dependent apoptotic pathway, marked by a significant increase in the activation of the effector protein caspase-3. nih.govrsc.orgresearchgate.net

Bax/Bcl-2 Modulation : The balance between pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins is critical for cell survival. The same pyrrolidine-carboxamide derivatives (compounds 15 and 19) that activated caspases were also found to modulate this balance favorably toward apoptosis by inducing Bax protein levels while decreasing levels of Bcl-2. researchgate.net

Cell Cycle Modulation

Derivatives of pyrrolidine have been identified as significant agents in the modulation of the cell cycle, a critical process in cell proliferation. Certain pyrrolidine-carboxamide derivatives have demonstrated potent antiproliferative activities against various cancer cell lines. Research has shown that these compounds can trigger apoptosis, or programmed cell death, a key mechanism in controlling cell growth. researchgate.net

One of the primary mechanisms by which these derivatives exert their effects is through the inhibition of cyclin-dependent kinases (CDKs), particularly CDK2. nih.gov CDKs are crucial enzymes that regulate the progression of the cell cycle. By inhibiting CDK2, these compounds can halt the cell cycle, thereby preventing the proliferation of cancer cells. For instance, a novel series of pyrrolidine-carboxamide derivatives was evaluated for antiproliferative activity against A-549 (epithelial), MCF-7 (breast), and HT-29 (colon) cancer cell lines. Compound 7g from this series was found to be a potent inhibitor of CDK2, with an IC₅₀ value of 15 nM, and it inhibited the proliferation of the tested cancer cell lines more efficiently than the reference drug doxorubicin. nih.gov

These findings underscore the potential of the pyrrolidine scaffold in the development of new therapeutic agents that target the cell cycle for cancer treatment.

| Compound Class | Target | Observed Effect | Example Compound | IC₅₀ (CDK2) | Cancer Cell Lines Tested | Reference |

|---|---|---|---|---|---|---|

| Pyrrolidine-carboxamide | CDK2 | Antiproliferative, Apoptosis Induction | 7g | 15 nM | A-549, MCF-7, HT-29 | nih.gov |

| Pyrrolidine-carboxamide | CDK2 | Antiproliferative, Apoptosis Induction | 7e | 22 nM | A-549, MCF-7, Panc-1, HT-29 | nih.gov |

| Pyrrolidine-carboxamide | CDK2 | Antiproliferative, Apoptosis Induction | 7k | 31 nM | A-549, MCF-7, Panc-1, HT-29 | nih.gov |

Matrix Metalloproteinase (MMP) Inhibition (e.g., MMP-2, MMP-9)

The pyrrolidine ring has proven to be an excellent scaffold for the design of Matrix Metalloproteinase (MMP) inhibitors. MMPs are a family of enzymes involved in the degradation of the extracellular matrix, playing a key role in both physiological and pathological processes, including cancer metastasis and arthritis. nih.gov Pyrrolidine-based MMP inhibitors have shown low nanomolar activity for some MMP subclasses. nih.gov

These inhibitors can be broadly categorized into:

Sulfonamide pyrrolidine derivatives

Proline-containing peptidomimetics

Acyl pyrrolidine derivatives

Research has focused on inhibiting specific MMPs like MMP-2 and MMP-9, which are known as gelatinases and are heavily implicated in tumor invasion and angiogenesis. The design of selective inhibitors is crucial to minimize side effects. The structural features of the pyrrolidine scaffold allow for modifications that can enhance potency and selectivity for specific MMPs. nih.gov For example, flavonoids have been shown to inhibit MMP-2 and MMP-9, with EC₅₀ values for some compounds reaching as low as 9 µM and 4 µM, respectively. nih.gov While not pyrrolidine derivatives themselves, this highlights the potential for potent inhibition of these specific MMPs. The development of non-zinc chelating MMP-2 inhibitors with bulky side chains has also been reported as a strategy to achieve selectivity. frontiersin.org

| Pyrrolidine Inhibitor Class | Target MMPs | Significance | Reference |

|---|---|---|---|

| Sulfonamide pyrrolidine derivatives | Various MMPs | Represents a major class of synthetic MMP inhibitors based on the pyrrolidine scaffold. | nih.gov |

| Proline-containing peptidomimetics | Various MMPs | Mimic natural substrates to achieve inhibition. | nih.gov |

| Acyl pyrrolidine derivatives | Various MMPs | Another significant class demonstrating the versatility of the pyrrolidine core structure. | nih.gov |

Enzyme Inhibition Studies

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

Dipeptidyl peptidase-4 (DPP-4) is a serine exopeptidase that plays a critical role in glucose metabolism by inactivating incretin hormones like glucagon-like peptide-1 (GLP-1). nih.govnih.gov Inhibition of DPP-4 is a validated therapeutic strategy for managing type 2 diabetes. nih.gov Pyrrolidine-based structures have been instrumental in the development of potent DPP-4 inhibitors.

Specifically, derivatives of 4-fluoropyrrolidine-2-carbonitrile and pyrrolidine-2-carbonitrile have been designed as highly effective and selective DPP-4 inhibitors. One such compound demonstrated significant DPP-4 inhibitory activity with an IC₅₀ value of 0.017 μM and showed efficacy in reducing blood glucose levels in animal models. nih.gov Another reported DPP-4 inhibitor used in diabetes treatment is 1-[[(3-hydroxy-1-adamantyl) amino]acetyl]-2-cyano-(S)-pyrrolidine . mui.ac.ir The nitrile group in these compounds often forms a covalent but reversible interaction with the catalytic serine residue in the DPP-4 active site, leading to potent inhibition.

| Compound Class | Example Compound | Inhibitory Activity (IC₅₀) | Reference |

|---|---|---|---|

| Prolyl-Fluoropyrrolidine | Compound 36 (a 4-fluoropyrrolidine-2-carbonitrile derivative) | 0.017 µM | nih.gov |

| Cyano-pyrrolidine | 1-[[(3-hydroxy-1-adamantyl) amino]acetyl]-2-cyano-(S)-pyrrolidine | Data not specified | mui.ac.ir |

Enoyl Acyl Carrier Protein Reductase (InhA) Inhibition

InhA, the enoyl acyl carrier protein reductase from Mycobacterium tuberculosis, is a vital enzyme in the biosynthesis of mycolic acid, an essential component of the mycobacterial cell wall. nih.govmdpi.com It is a validated and attractive target for the development of new antituberculosis agents. A series of pyrrolidine carboxamides has been identified as a novel class of potent, direct InhA inhibitors. nih.govfigshare.com These direct inhibitors are particularly promising as they bypass the common resistance mechanisms associated with the prodrug isoniazid, which requires activation by the KatG enzyme. nih.gov

Through high-throughput screening and subsequent optimization, the potency of an initial lead compound was improved over 160-fold. nih.gov Computational, structure-based design has further guided the development of novel pyrrolidine carboxamide (PCAM) inhibitors with predicted IC₅₀ values reaching the low nanomolar range (e.g., 5 nM). mdpi.com One study reported a pyrrolidine carboxamide derivative with an IC₅₀ of 6.41 µM and 97% inhibition of InhA activity. researchgate.net

| Compound Class | Significance | Reported IC₅₀ | Reference |

|---|---|---|---|

| Pyrrolidine Carboxamide | Novel class of direct InhA inhibitors. | 390 nM (Best designed) | mdpi.com |

| Pyrrolidine Carboxamide | Potent activity against M. tuberculosis InhA. | 6.41 µM | researchgate.net |

Glycosidase Inhibition (e.g., α-amylase, α-glucosidase)

Inhibiting carbohydrate-metabolizing enzymes such as α-amylase and α-glucosidase is a key strategy for managing type 2 diabetes by controlling post-meal blood glucose levels. nih.govresearchgate.net Pyrrolidine derivatives have been synthesized and studied as effective inhibitors of these enzymes. nih.gov

In one study, a series of N-Boc proline amides and their deprotected analogues were synthesized and tested. The 4-methoxy analogue (3g) showed noteworthy dual inhibitory activity against both α-amylase and α-glucosidase, with IC₅₀ values of 26.24 µg/mL and 18.04 µg/mL, respectively. nih.gov Another study on N-acetylpyrrolidine derivatives found two compounds (4a and 4b ) to have high inhibitory potential against α-glucosidase, with IC₅₀ values of 0.52 mM and 1.64 mM, respectively. Kinetic studies revealed that these compounds functioned as mixed-type inhibitors against both enzymes. mui.ac.ir

| Compound | Target Enzyme | Inhibitory Activity (IC₅₀) | Reference |

|---|---|---|---|

| 4-methoxy analogue (3g) | α-amylase | 26.24 µg/mL | nih.gov |

| α-glucosidase | 18.04 µg/mL | ||

| Compound 3a | α-amylase | 36.32 µg/mL | nih.gov |

| Compound 3f | α-glucosidase | 27.51 µg/mL | nih.gov |

| N-acetylpyrrolidine (4a) | α-amylase | Mixed-type inhibition | mui.ac.ir |

| α-glucosidase | 0.52 mM |

Cholinesterase Inhibition (e.g., AChE, BChE)

Inhibition of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a primary therapeutic approach for managing Alzheimer's disease. While AChE activity declines as the disease progresses, BChE activity tends to increase, making BChE a significant therapeutic target. researchgate.net

A series of novel dispiro pyrrolidine derivatives has been synthesized and evaluated for their inhibitory activity against both cholinesterases. The results indicated a better inhibitory profile against BChE compared to AChE. researchgate.net For example, compound 7b from the series emerged as a potential new BChE inhibitor with an IC₅₀ of 12.78 ± 1.52 μM. Kinetic studies identified it as a mixed-mode inhibitor, suggesting it can bind to both the active site and an allosteric site on the enzyme. researchgate.net Other research has also noted that oxopyrrolidine derivatives possess anti-Alzheimer's properties through acetylcholinesterase inhibition. mui.ac.ir

| Compound Class | Compound | Target Enzyme | Inhibitory Activity (IC₅₀) | Reference |

|---|---|---|---|---|

| Dispiro pyrrolidine | Compound 7b | BChE | 12.78 ± 1.52 µM | researchgate.net |

| AChE | > 50 µM | |||

| Dispiro pyrrolidine | Compound 7a | BChE | 20.32 ± 0.69 µM | researchgate.net |

| AChE | > 50 µM |

Neurotransmission Modulation and Neuroprotective Potential

Derivatives of the pyrrolidine scaffold have been investigated for their ability to modulate neurotransmission and exert neuroprotective effects. Research into conformationally rigid analogues of glutamate, such as pyrrolidine-2,4-dicarboxylates, has been conducted to understand the binding requirements for proteins involved in neurotransmission nih.gov. One specific L-trans-isomer has been identified as a potent and selective competitive inhibitor of high-affinity L-glutamate transport into synaptosomes, demonstrating the potential of the pyrrolidine structure to influence neurotransmitter systems nih.gov.

In the context of neuroprotection, novel pyrrolidine-2-one derivatives have shown therapeutic potential in preclinical models of cognitive impairment. These compounds have been evaluated for their ability to mitigate learning and memory deficits, with studies indicating efficacy comparable to established treatments like donepezil nih.gov. The neuroprotective mechanisms are believed to involve the modulation of key biochemical markers, including the reduction of acetylcholinesterase (AChE) activity and the mitigation of oxidative stress by affecting levels of lipid peroxidation (LPO), reduced glutathione (GSH), superoxide dismutase (SOD), and catalase (CA) nih.gov. For instance, one phenylpyrrolidine derivative, potassium 2-[2-(2-oxo-4-phenylpyrrolidin-1-yl) acetamido]ethanesulfonate, demonstrated a significant neuroprotective effect against glutamate-induced excitotoxicity in cortical neuron cultures and improved neurological outcomes in a rat model of ischemic stroke mdpi.com.

The broader class of neuroactive steroids, which positively modulate GABA-A receptors, shares a pharmacological profile that includes anticonvulsant and anxiolytic properties, highlighting the ongoing interest in compounds that can fine-tune neural inhibition for therapeutic benefit nih.gov.

Anti-inflammatory and Immune Modulatory Research

Pyrrolidine derivatives have emerged as a significant scaffold in the search for new anti-inflammatory agents. Research has focused on N-substituted pyrrolidine-2,5-dione derivatives as potential multitarget anti-inflammatory compounds polito.itebi.ac.uk. In vitro assays have demonstrated that these compounds can inhibit key enzymes in the inflammatory cascade, including cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX) polito.itebi.ac.uk. The inhibition of these enzymes is critical as they are responsible for the synthesis of inflammatory mediators like prostaglandins and leukotrienes from arachidonic acid mdpi.com.

Certain series of these derivatives have exhibited inhibition in the low micromolar to submicromolar ranges and have shown selectivity towards COX-2, which is a desirable trait for reducing the gastrointestinal side effects associated with non-selective NSAIDs polito.itebi.ac.uknih.gov. For example, one study identified a compound from a series of N-substituted pyrrolidine-2,5-diones that emerged as the most potent inhibitor of COX-2 with an IC50 value of 0.98 μM and a selectivity index of 31.5 polito.itebi.ac.uk. In vivo studies using the carrageenan-induced paw edema test in animal models have further confirmed the anti-inflammatory potential of these derivatives polito.itebi.ac.ukmdpi.com. The possible mode of action involves interference with various inflammatory mediators, including histamine, bradykinin, prostaglandins, and leukotrienes polito.itebi.ac.uk.

Anticonvulsant Activity Assessment (e.g., using MES test)

The pyrrolidine-2,5-dione core, a structural component of the established antiepileptic drug ethosuximide, has been a foundational scaffold for developing novel anticonvulsant agents nih.gov. The maximal electroshock (MES) test is a primary and widely used preclinical screening model to identify compounds effective against generalized tonic-clonic seizures mdpi.comnih.gov. Numerous hybrid compounds incorporating the pyrrolidine-2,5-dione structure have demonstrated significant anticonvulsant activity in the MES test nih.govmdpi.com.

In these studies, various derivatives are synthesized and administered to mice, which are then subjected to an electrical stimulus. The ability of the compound to prevent the tonic hind limb extension phase of the seizure is recorded as a measure of its anticonvulsant efficacy. Several series of 3-substituted pyrrolidine-2,5-dione derivatives have shown protection in a significant percentage of tested animals mdpi.commdpi.com. For instance, a study on 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives identified a lead compound with a potent antiseizure profile, exhibiting an ED₅₀ value of 27.4 mg/kg in the MES test mdpi.com. The mechanism of action for many of these active compounds is believed to involve the modulation of neuronal voltage-sensitive sodium and/or calcium ion channels nih.govmdpi.com.

| Compound Series | Lead Compound Example | ED₅₀ (mg/kg, i.p.) | Reference |

|---|---|---|---|

| 3-(Benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione | Compound 33 | 27.4 | mdpi.com |

| 3-(3-Methylthiophen-2-yl)pyrrolidine-2,5-dione | Compound 4 | 62.14 | mdpi.com |

Antimalarial and Antiplasmodial Research (e.g., against P. falciparum)

The urgent need for new antimalarial drugs, due to widespread resistance, has driven research into novel chemical scaffolds, including pyrrolidine derivatives. Carboxamides featuring a sulphonamide functionality have demonstrated a significant lethal effect on Plasmodium falciparum, the parasite responsible for the most severe form of malaria malariaworld.orgnih.gov.

In this vein, a series of new sulphonamide pyrrolidine carboxamide derivatives were synthesized and evaluated for their antiplasmodial capabilities malariaworld.orgnih.gov. A significant portion of these new derivatives were found to be effective in killing the parasite, with sixteen compounds showing IC₅₀ values in the single-digit micromolar range (2.40–8.30 μM) malariaworld.orgnih.gov. Further in silico studies suggest that these compounds may act by binding to essential parasite enzymes, such as P. falciparum N-myristoyltransferase (PfNMT), which is a confirmed drug target malariaworld.org. One compound emerged as the most active in binding to PfNMT, with a theoretical inhibition constant (Ki) of 0.09 μM malariaworld.org. This line of research identifies these pyrrolidine derivatives as potential candidates for further optimization in the development of new antimalarial agents malariaworld.org.

Antioxidant Activity Evaluation

The antioxidant potential of pyrrolidine-2-carbothioamide derivatives and related structures has been a subject of scientific investigation, often as a secondary characteristic of compounds designed for other therapeutic purposes. The antioxidant capacity is commonly evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay nih.govresearchgate.net.

| Compound | IC₅₀ (μg/mL) | Reference Standard (IC₅₀ μg/mL) | Reference |

|---|---|---|---|

| Compound 10d | 3.02 | Ascorbic Acid (1.06) | malariaworld.org |

| Compound 10o | 4.32 | Ascorbic Acid (1.06) | malariaworld.org |

| Compound 10b | 6.48 | Ascorbic Acid (1.06) | malariaworld.org |

| Compound 10c | 8.49 | Ascorbic Acid (1.06) | malariaworld.org |

Structure-Activity Relationship (SAR) Derivation and Optimization for Preclinical Efficacy

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights that guide the optimization of lead compounds to enhance their efficacy and selectivity rsc.orgnih.gov. For pyrrolidine derivatives, SAR analyses have been instrumental in identifying key structural features that govern their diverse biological activities.

For instance, in the development of anticonvulsants based on the pyrrolidine-2,5-dione scaffold, SAR analysis has revealed that the nature of the substituent at the 3-position of the ring is a strong determinant of activity and seizure model specificity nih.gov. Derivatives with 3-benzhydryl or 3-isopropyl groups showed the most favorable protection in the subcutaneous pentylenetetrazole (scPTZ) test, whereas 3-methyl and unsubstituted derivatives were more active in the MES test nih.gov. Similarly, for N-acylethanolamine acid amidase (NAAA) inhibitors, SAR data showed that small, lipophilic 3-phenyl substituents were preferable for optimal potency, and the nature of the linker between chemical moieties could influence both potency and selectivity rsc.org.

Influence of Substituent Electronic and Steric Factors

The puckering of the five-membered pyrrolidine ring is controlled by inductive and stereoelectronic effects. For example, the electronegativity of substituents at the C-4 position of a proline ring (a common pyrrolidine derivative) determines whether the ring adopts a Cγ-exo or Cγ-endo envelope conformation nih.gov. This conformational control is crucial as the three-dimensional shape of the molecule must be complementary to its biological target.

Stereochemical Influence on Biological Activity and Receptor Binding

The three-dimensional arrangement of atoms, or stereochemistry, is a critical determinant of the pharmacological properties of bioactive molecules. For derivatives of this compound, the chiral center at the C2 position of the pyrrolidine ring, and potentially other stereocenters within the molecule, dictates the spatial orientation of the carbothioamide group and other substituents. This spatial arrangement profoundly influences the molecule's ability to interact with its biological targets, leading to significant differences in biological activity and receptor binding affinity between stereoisomers.

The differential activity of stereoisomers arises from the stereospecificity of biological macromolecules such as receptors and enzymes. These biological targets are themselves chiral, composed of L-amino acids, and thus possess chiral binding pockets. Consequently, they can distinguish between the different stereoisomers of a ligand, often with one enantiomer exhibiting significantly higher affinity and/or efficacy than the other.

While specific research on the stereochemical influence on the biological activity of this compound derivatives is not extensively available in the public domain, the principles of stereoselectivity observed in other pyrrolidine-based compounds can be extrapolated. For instance, studies on various pyrrolidine derivatives have consistently demonstrated that the configuration of the substituents on the pyrrolidine ring is crucial for their interaction with specific receptors.

Detailed Research Findings

Research on a wide range of pyrrolidine-containing compounds has established the pivotal role of stereochemistry in their biological function. For example, the stereoisomers of certain pyrrolidine derivatives targeting nicotinic acetylcholine receptors have shown marked differences in their binding affinities. Similarly, the enantiomers of other pyrrolidine analogs have displayed divergent activities at ionotropic glutamate receptors.

In the broader context of drug discovery, it is a well-established principle that the desired pharmacological activity often resides in a single stereoisomer, while the other isomer may be inactive or, in some cases, contribute to undesirable side effects. Therefore, the stereoselective synthesis and the evaluation of the biological activity of individual stereoisomers are fundamental aspects of modern medicinal chemistry.

The orientation of the carbothioamide group, in particular, is likely to be a key factor in the interaction of this compound derivatives with their biological targets. The sulfur and nitrogen atoms of the carbothioamide moiety can participate in various non-covalent interactions, such as hydrogen bonding and metal coordination. The precise positioning of these atoms, as determined by the stereochemistry at the C2 position, would directly impact the strength and nature of these interactions within a receptor's binding site.

Illustrative Data on Stereochemical Influence for Pyrrolidine Derivatives

The following table provides illustrative data, based on findings for analogous pyrrolidine derivatives, to demonstrate the potential impact of stereochemistry on receptor binding affinity. Please note that this data is for exemplary purposes and does not represent actual experimental values for this compound derivatives.

| Compound | Stereoisomer | Receptor Target | Binding Affinity (Ki, nM) |

|---|---|---|---|

| Analog A | (2S)-isomer | Receptor X | 15 |

| Analog A | (2R)-isomer | Receptor X | 850 |

| Analog B | (2S, 4R)-diastereomer | Receptor Y | 5 |

| Analog B | (2R, 4S)-diastereomer | Receptor Y | 250 |

| Analog B | (2S, 4S)-diastereomer | Receptor Y | 1200 |

| Analog B | (2R, 4R)-diastereomer | Receptor Y | >5000 |

The data in the table illustrates that a change in the stereochemical configuration can lead to a dramatic loss of binding affinity. For "Analog A," the (2S)-isomer is significantly more potent than the (2R)-isomer at Receptor X. In the case of "Analog B," with two chiral centers, the (2S, 4R)-diastereomer exhibits the highest affinity for Receptor Y, while the other diastereomers are considerably less active.

Future Research Directions and Therapeutic Potential Preclinical Perspective

Design of Next-Generation Therapeutics Based on Pyrrolidine-2-carbothioamide Scaffold

The design of next-generation therapeutics centered on the this compound scaffold will likely focus on systematic structural modifications to enhance potency, selectivity, and pharmacokinetic properties. Key strategies will involve substitutions on both the pyrrolidine (B122466) ring and the carbothioamide moiety.

Key Structural Modification Strategies:

| Modification Site | Strategy | Rationale | Potential Outcomes |

| Pyrrolidine Ring | Introduction of various substituents (e.g., hydroxyl, alkyl, aryl groups) at positions 3, 4, and 5. | To explore the structure-activity relationship (SAR) and optimize interactions with biological targets. rsc.orgnih.gov | Enhanced binding affinity, improved selectivity, and modulation of physicochemical properties. |

| Carbothioamide Nitrogen | N-acylation or N-alkylation with diverse chemical groups. | To modulate the electronic and steric properties of the thioamide group, influencing its hydrogen bonding capacity and metabolic stability. | Increased potency, altered target specificity, and improved drug-like properties. |

| Sulfur Atom | Bioisosteric replacement with selenium (selenocetoamide) or oxygen (carboxamide). | To investigate the role of the sulfur atom in target binding and to potentially improve metabolic stability. | Modulation of biological activity and pharmacokinetic profile. |

A crucial aspect of designing these next-generation therapeutics will be a thorough investigation of the structure-activity relationships (SAR). For instance, studies on related pyrrolidine amide derivatives have shown that small lipophilic substituents on a terminal phenyl group can be preferable for optimal potency. rsc.org Similarly, the nature of linker groups can influence both inhibitory potency and selectivity. rsc.org By systematically synthesizing and evaluating a library of this compound derivatives, researchers can build comprehensive SAR models to guide further optimization efforts.

Exploration of Novel Biological Targets and Pathways for this compound Derivatives

While the full therapeutic potential of this compound derivatives is still under investigation, the broader class of pyrrolidine-containing compounds has demonstrated a wide range of biological activities. frontiersin.org This suggests that derivatives of this compound may interact with a variety of novel biological targets and pathways.

Potential Therapeutic Areas and Targets for this compound Derivatives:

| Therapeutic Area | Potential Biological Target(s) | Rationale |

| Inflammatory Diseases | N-acylethanolamine acid amidase (NAAA) | Pyrrolidine amide derivatives have shown inhibitory activity against NAAA, an enzyme involved in the degradation of the anti-inflammatory lipid mediator palmitoylethanolamide (B50096) (PEA). rsc.org |

| Diabetes | α-amylase and α-glucosidase | Certain pyrrolidine derivatives act as inhibitors of these key enzymes in carbohydrate metabolism, suggesting a potential role in managing type-2 diabetes. nih.govresearchgate.net |

| Infectious Diseases | Bacterial or fungal enzymes | The thioamide functionality is a known pharmacophore in a number of antimicrobial agents. sciensage.info |

| Cancer | Various kinases and signaling proteins | The pyrrolidine scaffold is present in numerous anticancer compounds, and its derivatives could be designed to target specific pathways involved in cancer progression. nih.gov |

Future research should involve broad-based phenotypic screening of this compound libraries against a diverse panel of cell lines and disease models to identify novel therapeutic applications. Once a promising activity is identified, target deconvolution studies, utilizing techniques such as affinity chromatography and proteomics, will be essential to elucidate the specific molecular targets and pathways involved.

Advancements in Green Synthetic Strategies for this compound Analogues

The development of environmentally friendly and efficient synthetic methods is a critical aspect of modern drug discovery. For the synthesis of this compound analogues, a shift towards greener chemical processes is anticipated.

One promising approach is the use of microwave-assisted organic synthesis (MAOS). sciensage.inforesearchgate.netsciensage.infonih.govmdpi.com MAOS can significantly reduce reaction times, improve yields, and often allows for the use of less hazardous solvents. sciensage.inforesearchgate.netsciensage.infonih.govmdpi.com For example, the synthesis of related carbothioamide derivatives has been successfully achieved using microwave irradiation, highlighting the potential of this technology for the preparation of this compound libraries. sciensage.infosciensage.info